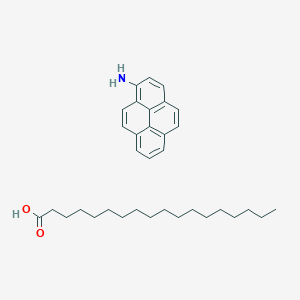![molecular formula C14H15O6- B12609919 4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate CAS No. 875784-23-9](/img/structure/B12609919.png)
4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate is a complex organic compound characterized by the presence of a benzodioxole ring and a butanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate typically involves the reaction of 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
Uniqueness
4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate is unique due to its combination of a benzodioxole ring and a butanoate ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, which can be leveraged in the development of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
875784-23-9 |
|---|---|
Formule moléculaire |
C14H15O6- |
Poids moléculaire |
279.26 g/mol |
Nom IUPAC |
4-[1-(1,3-benzodioxol-5-yl)propan-2-yloxy]-4-oxobutanoate |
InChI |
InChI=1S/C14H16O6/c1-9(20-14(17)5-4-13(15)16)6-10-2-3-11-12(7-10)19-8-18-11/h2-3,7,9H,4-6,8H2,1H3,(H,15,16)/p-1 |
Clé InChI |
WUHQQUUGCMHJTP-UHFFFAOYSA-M |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)OC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
propanedinitrile](/img/structure/B12609867.png)
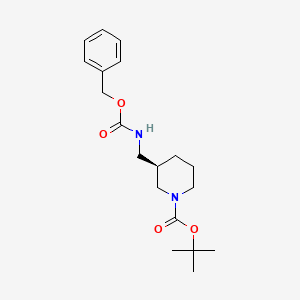
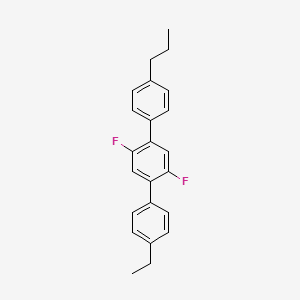
![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)
![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)
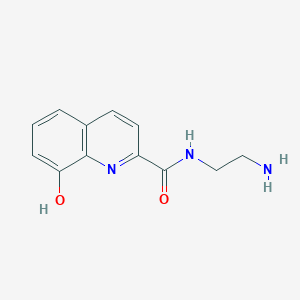
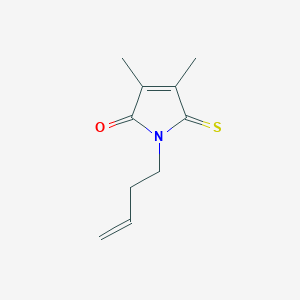
![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-](/img/structure/B12609937.png)
